1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) is a complex organic compound with a unique structure that combines a pentanediamine backbone with a quinoline derivative
Preparation Methods
The synthesis of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by its reaction with 1,4-pentanediamine. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline oxides.
Reduction: Reduction reactions can convert the quinoline moiety to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of key biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) can be compared with other similar compounds, such as:
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-: This compound lacks the quinoline moiety, making it less complex and potentially less active in biological systems.
1,4-Pentanediamine, N(sup 4)-(7-chloro-4-quinolinyl)-N(sup 1),N(sup 1)-diethyl-: This compound has a chloro-substituted quinoline, which may alter its reactivity and biological activity.
N(sup 4)-(2-Butoxyethyl)-N(sup 1),N(sup 1)-diethyl-1,4-pentanediamine: This compound features a butoxyethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound) lies in its specific quinoline substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84264-55-1 |
---|---|
Molecular Formula |
C22H35N3O |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-(8-methoxy-2,4,5-trimethylquinolin-6-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C22H35N3O/c1-8-25(9-2)12-10-11-16(4)23-19-14-20(26-7)22-21(18(19)6)15(3)13-17(5)24-22/h13-14,16,23H,8-12H2,1-7H3 |
InChI Key |
LFODGIWMOBGUTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=C2C(=C1C)C(=CC(=N2)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.